molecular formula C11H11N B15340777 3-Cyclopropyl-2-methylbenzonitrile

3-Cyclopropyl-2-methylbenzonitrile

Cat. No.: B15340777
M. Wt: 157.21 g/mol
InChI Key: UPRGBADPAFXNLE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylbenzonitrile: is an organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol It is a derivative of benzonitrile, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the ammoxidation of toluene . This process entails the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to yield benzonitrile, which can then be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-Cyclopropyl-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its binding affinity and specificity .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, simpler in structure but less sterically hindered.

    2-Methylbenzonitrile: Lacks the cyclopropyl group, resulting in different reactivity and applications.

    3-Cyclopropylbenzonitrile: Similar but without the methyl group, affecting its chemical properties.

Uniqueness: 3-Cyclopropyl-2-methylbenzonitrile is unique due to the combined presence of the cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-cyclopropyl-2-methylbenzonitrile

InChI

InChI=1S/C11H11N/c1-8-10(7-12)3-2-4-11(8)9-5-6-9/h2-4,9H,5-6H2,1H3

InChI Key

UPRGBADPAFXNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2CC2)C#N

Origin of Product

United States

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